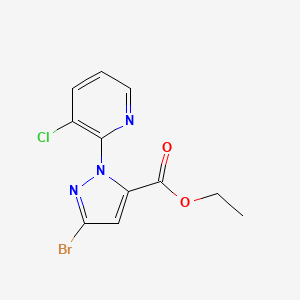
Triethoxy(1-phenylethenyl)silane
Overview
Description
Triethoxy(1-phenylethenyl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. It is an important chemical compound that is used in the synthesis of various organic compounds. The compound is also used as a reagent in organic chemistry reactions.
Mechanism of Action
The mechanism of action of triethoxy(1-phenylethenyl)silane is not well understood. However, it is believed that the compound reacts with other organic compounds to form new compounds. The compound is also believed to act as a catalyst in organic chemistry reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, the compound is not known to have any harmful effects on human health.
Advantages and Limitations for Lab Experiments
Triethoxy(1-phenylethenyl)silane has several advantages and limitations for lab experiments. The compound is easy to handle and is relatively stable. It is also readily available and inexpensive. However, the compound is highly reactive and can be dangerous if not handled properly.
Future Directions
There are several future directions for the use of triethoxy(1-phenylethenyl)silane in scientific research. The compound can be used in the synthesis of new organic compounds with unique properties. It can also be used in the development of new materials for various applications. Additionally, the compound can be used as a catalyst in organic chemistry reactions to improve reaction rates and yields.
Conclusion:
This compound is an important chemical compound that is used in various scientific research applications. It is an important reagent in organic chemistry reactions and is used in the synthesis of various organic compounds. The compound has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
Scientific Research Applications
Triethoxy(1-phenylethenyl)silane is used in various scientific research applications. It is used as a reagent in organic chemistry reactions. The compound is also used in the synthesis of various organic compounds. It is used in the synthesis of silsesquioxanes, which are important materials used in the production of coatings, adhesives, and composites.
Properties
IUPAC Name |
triethoxy(1-phenylethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFGYGJKRWRIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458434 | |
| Record name | Triethoxy(1-phenylethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90260-87-0 | |
| Record name | Triethoxy(1-phenylethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


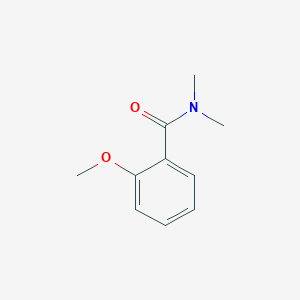
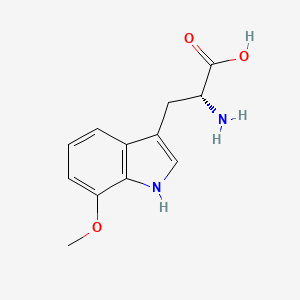
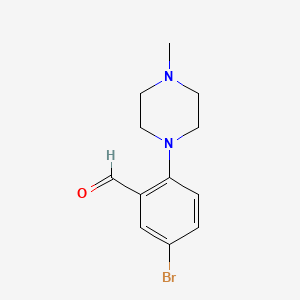
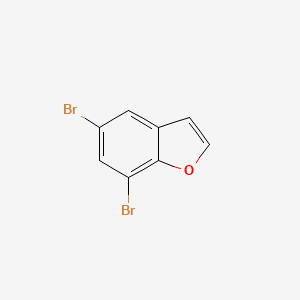

![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)

![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
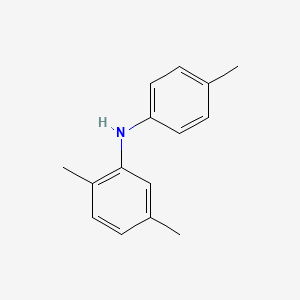
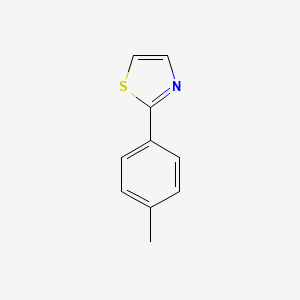
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)


